molecular formula C8H7IN2O3 B14822105 4-Cyclopropoxy-2-iodo-5-nitropyridine

4-Cyclopropoxy-2-iodo-5-nitropyridine

Cat. No.: B14822105
M. Wt: 306.06 g/mol
InChI Key: BZKVLFDWRIGWQY-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-iodo-5-nitropyridine is a substituted pyridine derivative featuring a cyclopropoxy group at position 4, an iodine atom at position 2, and a nitro group at position 4. This compound is of interest in medicinal and synthetic chemistry due to the unique electronic and steric effects imparted by its substituents.

Properties

Molecular Formula

C8H7IN2O3

Molecular Weight

306.06 g/mol

IUPAC Name

4-cyclopropyloxy-2-iodo-5-nitropyridine

InChI

InChI=1S/C8H7IN2O3/c9-8-3-7(14-5-1-2-5)6(4-10-8)11(12)13/h3-5H,1-2H2

InChI Key

BZKVLFDWRIGWQY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2[N+](=O)[O-])I

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-iodo-5-nitropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The cyclopropoxy group can be oxidized to form different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide and copper catalysts.

    Reduction Reactions: Reducing agents such as hydrogen gas and palladium on carbon are typically used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Reduction Reactions: The major product is 4-Cyclopropoxy-2-amino-5-nitropyridine.

    Oxidation Reactions: Products include oxidized derivatives of the cyclopropoxy group.

Scientific Research Applications

4-Cyclopropoxy-2-iodo-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-iodo-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The cyclopropoxy group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Cyclopropoxy-2-iodo-5-nitropyridine can be contextualized against related pyridine derivatives. Key comparisons include substituent effects, synthetic yields, and physicochemical properties.

Substituent Effects and Reactivity

  • Cyclopropoxy vs. Methoxy Groups: Methoxy-substituted pyridines, such as 2-Methoxy-4-methyl-5-nitropyridine (95% yield) and 2-Methoxy-4-methyl-3-nitropyridine (80% yield), demonstrate high synthetic efficiency .
  • Iodo vs. Chloro or Amino Groups: Halogenated pyridines like 2-Chloro-6-methylpyrimidine-4-carboxylic acid () and iodinated analogs (e.g., 2-Amino-3-iodopyridine, 95% purity) highlight the iodine atom’s role in facilitating cross-coupling reactions . The iodo substituent in the target compound may enhance electrophilicity at position 2 compared to chloro or amino groups, favoring Suzuki-Miyaura or Ullmann-type couplings.
  • Nitro Group Position :
    The nitro group at position 5 in the target compound contrasts with derivatives like 2-Methoxy-4-methyl-3-nitropyridine (position 3 nitro). Nitro groups at position 5 are typically more electron-withdrawing, directing further substitutions to meta or para positions .

Physicochemical Properties (Hypothetical Analysis)

While explicit data for 4-Cyclopropoxy-2-iodo-5-nitropyridine are unavailable, comparisons can be inferred:

Property 4-Cyclopropoxy-2-iodo-5-nitropyridine 2-Methoxy-4-methyl-5-nitropyridine 2-Amino-5-nitropyridine
Key Substituents Cyclopropoxy (4), Iodo (2), Nitro (5) Methoxy (2), Methyl (4), Nitro (5) Amino (2), Nitro (5)
Expected Molecular Weight ~320 g/mol (estimated) ~168 g/mol ~139 g/mol
Synthetic Yield Not reported 95% 98% purity
Reactivity High (iodo, nitro) Moderate (methoxy stabilizes ring) Moderate (amino directs substitutions)

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